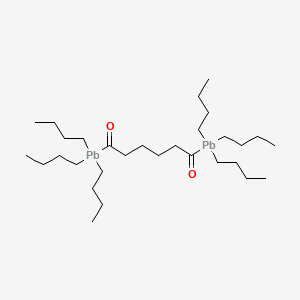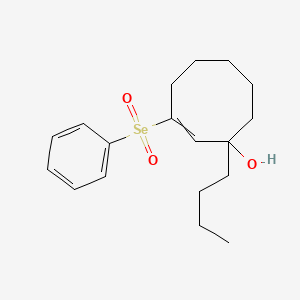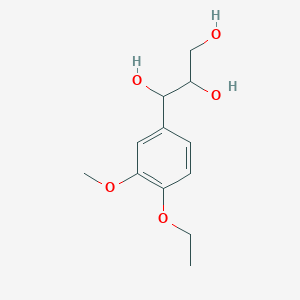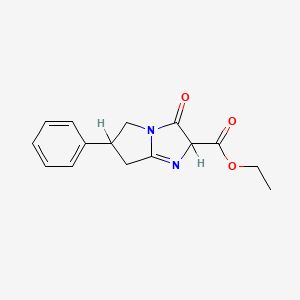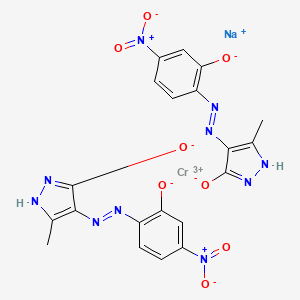
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex organic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of chromate ions and azo groups, which are known for their vibrant colors and applications in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo compound.
Complexation with Chromate: The azo compound is then reacted with a chromate source, such as sodium chromate, under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
pH Adjustment: Ensuring the pH is within the desired range to promote the formation of the chromate complex.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium can undergo various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The azo groups can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Water, ethanol, acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromium(III) complexes.
Substitution: Formation of new azo compounds with different substituents.
Scientific Research Applications
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the dye industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves:
Molecular Targets: The chromate ion can interact with various biomolecules, including proteins and nucleic acids.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
Uniqueness
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.
Properties
CAS No. |
75199-07-4 |
|---|---|
Molecular Formula |
C20H14CrN10NaO8 |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
sodium;chromium(3+);5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-1H-pyrazol-3-olate |
InChI |
InChI=1S/2C10H9N5O4.Cr.Na/c2*1-5-9(10(17)14-11-5)13-12-7-3-2-6(15(18)19)4-8(7)16;;/h2*2-4,16H,1H3,(H2,11,14,17);;/q;;+3;+1/p-4 |
InChI Key |
ZZNYQPNEIXPXPO-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

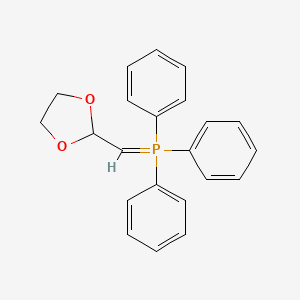
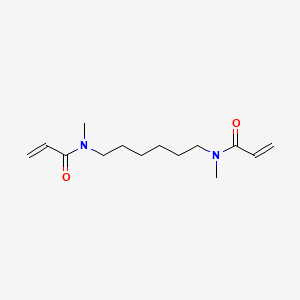
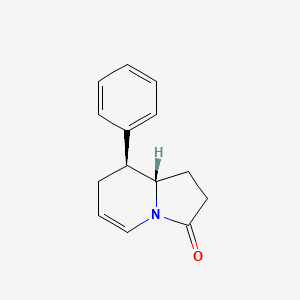
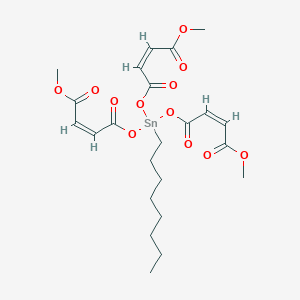
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

